molecular formula C8H9ClO3 B6168985 methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 110371-22-7

methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate

Cat. No.: B6168985
CAS No.: 110371-22-7
M. Wt: 188.6
InChI Key:
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Description

Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure. This compound contains a bicyclo[1.1.1]pentane core, which is a highly strained and rigid structure, making it an interesting subject for chemical research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the reaction of bicyclo[1.1.1]pentane derivatives with appropriate reagents to introduce the carbonochloridoyl and ester functional groups. One common method involves the chlorination of bicyclo[1.1.1]pentane-1-carboxylic acid followed by esterification with methanol .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including the use of continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to achieve high yields and purity, often involving controlled temperatures and pressures .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions produce corresponding reduced or oxidized forms .

Scientific Research Applications

Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological molecules.

    Medicine: Investigated for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate involves its interaction with molecular targets through its functional groups. The carbonochloridoyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. These interactions can affect various molecular pathways, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(carbonochloridoyl)bicyclo[1.1.1]pentane-1-carboxylate is unique due to its combination of a highly strained bicyclic core and reactive functional groups. This combination makes it a versatile compound for various chemical transformations and applications, distinguishing it from other similar compounds .

Properties

CAS No.

110371-22-7

Molecular Formula

C8H9ClO3

Molecular Weight

188.6

Purity

93

Origin of Product

United States

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